Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Description
The compound Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate (hereafter referred to as Compound A) is a calcium salt of a benzoxazole derivative with a complex spirocyclic ether backbone. Its structure includes:
- A 1,3-benzoxazole core substituted with a methylamino group and a carboxylate moiety.
- A 1,7-dioxaspiro[5.5]undecane system with stereospecific methyl and 1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl substituents.
- Calcium counterion enhancing solubility and stability .
Compound A shares structural homology with Calcimycin (A23187), a known ionophore, but differs in stereochemistry (e.g., 6S vs. 8S configuration in the spirocyclic system) and substituent placement .
Properties
CAS No. |
59450-89-4 |
|---|---|
Molecular Formula |
C58H72CaN6O12 |
Molecular Weight |
1085.3 g/mol |
IUPAC Name |
calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/2C29H37N3O6.Ca/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t15-,16-,17-,18-,22-,27+,29?;15-,16-,17-,18-,22-,27+,29+;/m11./s1 |
InChI Key |
LAQWEYASNNRUGY-PLYBNSMSSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2] |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Ca+2] |
Origin of Product |
United States |
Biological Activity
The compound Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a complex organic molecule notable for its biological activity as a calcium ionophore. This compound plays a significant role in modulating intracellular calcium levels, which are crucial for various cellular processes.
The primary mechanism of action for this compound involves the transport of calcium ions (Ca²⁺) across cell membranes. As a calcium ionophore, it facilitates the movement of Ca²⁺ ions into cells by binding to them and traversing the hydrophobic lipid bilayer of the cell membrane. This action leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which can activate several downstream signaling pathways involved in cell proliferation, apoptosis, and muscle contraction .
1. Cellular Signaling
Increased intracellular calcium levels can trigger various signaling cascades:
- Apoptosis : Elevated [Ca²⁺]i can induce programmed cell death in certain cell types such as HL-60 leukemia cells.
- Secretion : Calcium is vital for neurotransmitter release and hormone secretion from endocrine cells.
2. Cardiovascular Effects
Calcium plays a critical role in cardiac muscle contraction. The compound’s ability to increase intracellular calcium can enhance myocardial contractility and influence cardiovascular health.
Pharmacokinetics
The compound is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO). Its pharmacokinetic properties include rapid absorption and distribution within biological systems, which is essential for its role as an ionophore in pharmacological applications .
1. Neuroprotective Effects
In studies involving zebrafish models of neurodegeneration, compounds similar to this one have demonstrated protective effects against neuronal cell death. The modulation of calcium levels was identified as a key mechanism through which neuroprotection was achieved .
2. Cancer Research
Research indicates that compounds with similar structures exhibit anti-cancer properties by disrupting calcium homeostasis within tumor cells. The increased intracellular calcium can lead to apoptosis in cancerous cells while sparing normal cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| A23187 | Ionophore | Calcium transport |
| Calcimycin | Similar ligand structure | Calcium transport |
| Monensin | Macrolide antibiotic | Ionophore activity |
This table illustrates how the compound's structural features contribute to its biological activity compared to other known ionophores.
Scientific Research Applications
Pharmacological Applications
Calcium Ionophore Activity
The compound acts as a calcium ionophore, facilitating the transport of calcium ions across cell membranes. This property is crucial in studies related to cellular signaling and calcium-dependent processes. Increased intracellular calcium levels can activate various signaling pathways that are essential for numerous physiological functions, including muscle contraction and neurotransmitter release .
Cancer Research
Research indicates that compounds with similar structures have been explored for their anticancer properties. They may induce apoptosis in cancer cells by altering intracellular calcium concentrations and activating apoptotic pathways. The modulation of calcium signaling is a promising avenue for cancer therapy development .
Neuropharmacology
Given its ability to influence calcium levels within neurons, this compound could be significant in neuropharmacological studies. Calcium signaling plays a pivotal role in neurotransmitter release and synaptic plasticity, making it a potential target for treating neurodegenerative diseases .
Biochemical Research
Cellular Mechanisms
The compound's ionophoric nature allows it to be utilized in biochemical assays to study calcium-dependent processes in various cell types. By manipulating intracellular calcium levels, researchers can investigate the role of calcium in cellular responses to stimuli and stressors .
Drug Development
As a model compound for studying ion transport mechanisms, it serves as a template for developing new drugs aimed at modulating calcium signaling pathways. This could lead to innovative treatments for conditions such as hypertension and cardiac arrhythmias where calcium signaling is disrupted .
Environmental Applications
Toxicology Studies
The compound's interaction with biological systems makes it relevant in toxicological assessments. Understanding how it affects calcium homeostasis can provide insights into the environmental impacts of similar compounds and their potential risks to human health and ecosystems .
Case Study 1: Apoptosis Induction in Cancer Cells
A study demonstrated that a related ionophore significantly increased intracellular calcium levels in HL-60 leukemia cells, leading to apoptosis. The findings suggest that manipulating calcium levels can be an effective strategy in cancer treatment protocols .
Case Study 2: Neuroprotective Effects
Research on neuroprotective agents has highlighted the role of calcium modulation in preventing neuronal death due to excitotoxicity. Compounds like the one described may offer therapeutic strategies for neurodegenerative conditions by stabilizing intracellular calcium levels .
Comparison with Similar Compounds
Structural Analogues
Calcimycin (A23187)
- Key Differences: Stereochemistry: Compound A has distinct stereocenters (e.g., 2S,3R,5R,6S,8R,9R vs. Calcimycin’s 2S,3S,8S,9R,11R configuration) .
- Functional Impact : Calcimycin binds Ca²⁺ and Mg²⁺, but Compound A’s modified structure may optimize calcium-specific transport .
L-5-Methyltetrahydrofolate Calcium
- Key Differences: Core Structure: L-5-Methyltetrahydrofolate has a pteridine ring system, unlike Compound A’s benzoxazole-spirocyclic hybrid. Bioactivity: While L-5-Methyltetrahydrofolate is a folate analog for anemia treatment, Compound A’s ionophoric properties suggest applications in calcium signaling or antimicrobial activity .
Benzotriazole Derivatives
- Key Differences: Heterocyclic Core: Benzotriazoles lack the spirocyclic ether system of Compound A.
Computational and Experimental Optimization
- Computational Design :
Stability and Formulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
